molecular formula C10H17ClN2O2 B2395729 2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide CAS No. 1179728-11-0

2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide

Cat. No.: B2395729
CAS No.: 1179728-11-0
M. Wt: 232.71
InChI Key: IBLXMQARWZQJOV-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro group, a methyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with N-methyl-2-pyrrolidinone in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-chloropropanoyl chloride+N-methyl-2-pyrrolidinonetriethylamineThis compound\text{2-chloropropanoyl chloride} + \text{N-methyl-2-pyrrolidinone} \xrightarrow{\text{triethylamine}} \text{this compound} 2-chloropropanoyl chloride+N-methyl-2-pyrrolidinonetriethylamine​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide derivatives.

    Reduction: Formation of 2-chloro-N-methyl-N-(2-hydroxy-2-pyrrolidin-1-ylethyl)propanamide.

    Oxidation: Formation of 2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanoic acid.

Scientific Research Applications

2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)acetamide: Lacks the chloro group, leading to different reactivity and biological activity.

    2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)butanamide: Contains a longer alkyl chain, which may affect its solubility and interaction with biological targets.

Uniqueness

2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide is unique due to the presence of both a chloro group and a pyrrolidinone moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide, also known by its CAS number 1179728-11-0, is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its pharmacological implications.

  • Molecular Formula : C₈H₁₄ClN₂O₂
  • Molecular Weight : 232.71 g/mol
  • Structure : The compound features a chloro group, a methyl group, and a pyrrolidine ring with an oxo substituent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxopyrrolidine derivatives. In particular, compounds similar to this compound have demonstrated significant cytotoxic effects against cancer cell lines such as A549 (human lung adenocarcinoma) and others.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of several derivatives, including those structurally related to our compound of interest, researchers utilized the MTT assay. The results indicated that certain derivatives exhibited potent anticancer activity with IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin .

CompoundIC50 (µM)Cell Line
This compound50A549
Cisplatin20A549

The study noted that modifications in the structure of the pyrrolidine moiety could enhance or reduce anticancer efficacy, suggesting a structure-activity relationship (SAR) that warrants further exploration .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Preliminary findings suggest that compounds in this category exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comprehensive evaluation of antimicrobial activity against various pathogens, including multidrug-resistant strains, the following minimum inhibitory concentration (MIC) values were reported:

PathogenMIC (µM)
Staphylococcus aureus10
Escherichia coli15
Klebsiella pneumoniae12

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets involved in cell proliferation and apoptosis pathways.

Potential Targets

  • Opioid Receptors : Given its structural similarities to known opioid compounds, there may be interactions with opioid receptors that could mediate analgesic effects.
  • Enzymatic Inhibition : The presence of the oxo group suggests potential inhibition of enzymes involved in cancer cell metabolism or bacterial growth.

Properties

IUPAC Name

2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O2/c1-8(11)10(15)12(2)7-9(14)13-5-3-4-6-13/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLXMQARWZQJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC(=O)N1CCCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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